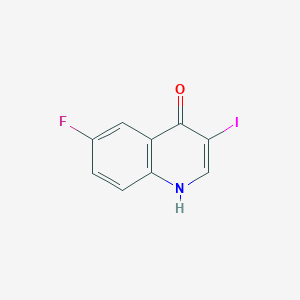

6-Fluoro-3-iodoquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBJEALBMJAVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinolone and Halogenated Quinolone Derivatives in Synthetic Chemistry

Quinolone and its derivatives are heterocyclic compounds of immense interest in synthetic and medicinal chemistry. nih.gov Their derivatives have found extensive use due to a distinctive structure that confers remarkable pharmacological effects. mdpi.com Initially recognized for their potent antibacterial activity, the applications of quinolones have expanded to include a wide array of therapeutic areas. mdpi.comresearchgate.net

Halogenated quinolones, in particular, have demonstrated enhanced biological profiles. The introduction of a fluorine atom at the C-6 position was a pivotal development, significantly improving the antibacterial potency of this class of compounds. mdpi.com This strategic fluorination is a hallmark of the second, third, and fourth generations of quinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin. mdpi.comnih.gov Beyond their role as antibacterial agents, these halogenated scaffolds are being explored for other medicinal properties. nih.govmdpi.com Research has shown that various quinolone derivatives exhibit anticancer, antimalarial, antiviral, anti-inflammatory, and anti-HIV activities. mdpi.comresearchgate.netmdpi.com This broad spectrum of biological activity underscores the importance of the quinolone scaffold as a "privileged structure" in drug discovery. mdpi.com

Table of Biological Activities of Quinolone Derivatives

| Biological Activity | Description | Source(s) |

|---|---|---|

| Antibacterial | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org | nih.gov, mdpi.com, rsc.org |

| Anticancer | Certain derivatives induce apoptosis in various cancer cell lines, including lung and breast cancer. mdpi.com | nih.gov, mdpi.com, mdpi.com |

| Antimalarial | The original quinolones were discovered during the synthesis of the antimalarial drug chloroquine (B1663885). nih.gov | nih.gov, mdpi.com |

| Antiviral / Anti-HIV | Some quinolone derivatives have shown potential as antiviral and anti-HIV agents. | mdpi.com |

| Antifungal | Derivatives have been synthesized and tested for activity against various fungi. nih.gov | researchgate.net, nih.gov |

Historical Context of Quinolone Synthesis and Functionalization Relevant to Fluoro and Iodo Substituents

The history of quinolones as therapeutic agents began in the early 1960s with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. nih.gov This first-generation quinolone had a limited spectrum of activity. rsc.org The synthetic journey of quinolinones, however, dates back to the late 19th century. nih.gov Over the decades, extensive research has been dedicated to developing more effective and economical synthetic routes to novel quinolone analogues. nih.gov

Classic methods for constructing the quinolone core include the Conrad-Limpach and Niementovsky reactions. mdpi.comnih.gov Modern synthetic chemistry has introduced more advanced, metal-catalyzed methodologies, such as palladium-catalyzed carbonylation reactions, which offer milder conditions and greater functional group tolerance. nih.govorganic-chemistry.org

The functionalization of the quinolone ring with halogens has been a critical strategy for modulating the properties of these compounds.

Fluoro-Substituents: The introduction of a fluorine atom at the C-6 position marked a significant breakthrough, leading to the development of the highly successful fluoroquinolone antibiotics. mdpi.com This modification dramatically enhances the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. youtube.com The synthesis of these compounds often starts with appropriately fluorinated precursors, such as 3-chloro-4-fluoroaniline. researchgate.net

Iodo-Substituents: The incorporation of an iodine atom, particularly at the C-3 position, is a strategic choice for synthetic chemists. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows the C-3 position to serve as a versatile anchor point for introducing a wide variety of other functional groups and heterocyclic systems, enabling the creation of diverse chemical libraries for drug discovery. nih.gov

Research Trajectories for Advanced Quinolone Architectures

Strategic Approaches for Quinolone-4(1H)-one Core Construction

The construction of the fundamental quinolone-4(1H)-one ring system can be accomplished through several classical and modern synthetic reactions. Each method offers distinct advantages and is suited for different starting materials and substitution patterns.

Gould-Jacobs Reaction Pathways and Modifications for Functionalized Quinolones

The Gould-Jacobs reaction is a cornerstone in quinoline (B57606) synthesis, providing a versatile route to 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolone form. wikiwand.comwikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar acyl malonic ester. wikipedia.org

The process commences with the nucleophilic attack of the aniline's amino group on the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester after the elimination of an alcohol molecule. wikiwand.comwikipedia.orgwikipedia.org This intermediate then undergoes a thermal, six-electron cyclization to form the quinoline ring system. wikiwand.comwikipedia.orgd-nb.info Subsequent saponification of the resulting ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.orgyoutube.com

Key steps in the Gould-Jacobs reaction:

Condensation of an aniline with a malonic ester derivative.

Thermal cyclization of the resulting enamine.

Saponification of the ester group.

Decarboxylation to yield the 4-hydroxyquinoline.

The regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors, particularly when using asymmetrically substituted anilines. mdpi.com Modifications to the classical conditions, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. jasco.roresearchgate.netasianpubs.org For instance, heating the reaction mixture to temperatures above the boiling points of the reactants, with or without a solvent, can dramatically enhance the efficiency of the cyclization step. jasco.ro

Conrad-Limpach-Knorr Synthesis Variants

The Conrad-Limpach-Knorr synthesis provides another classical route to quinolone-4(1H)-ones, involving the reaction of anilines with β-ketoesters. jptcp.comquimicaorganica.org A key feature of this method is its temperature-dependent regioselectivity. youtube.com

At lower temperatures (kinetic control), the reaction favors the formation of 4-quinolones. quimicaorganica.orgyoutube.com The mechanism at this temperature involves the attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate which then undergoes cyclization. wikipedia.org Conversely, at higher temperatures (thermodynamic control, around 140 °C), the reaction yields 2-quinolones. youtube.comwikipedia.org This is because at elevated temperatures, the aniline preferentially attacks the ester group of the β-ketoester. wikipedia.org

The use of high-boiling point, inert solvents like mineral oil or diphenyl ether can increase the yield of the Conrad-Limpach reaction to as high as 95%. mdpi.com However, these solvents can be costly and difficult to remove from the final product. mdpi.com

Camps Reaction and N-(2-Acylaryl)amide Cyclizations

The Camps reaction offers a valuable method for synthesizing both 2-hydroxyquinolines and 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The specific product formed depends on the structure of the starting material and the reaction conditions. mdpi.com

The mechanism involves an intramolecular aldol-type condensation. mdpi.com The N-(2-acylaryl)amide precursors can be readily prepared, for example, through the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or via Friedel-Crafts acylation of anilides. mdpi.com A modern two-step synthesis of 2-aryl-4-quinolones utilizes a copper-catalyzed amidation of 2-halophenones to form the N-(2-acylaryl)amide intermediate, which then undergoes a base-mediated Camps cyclization. acs.orgnih.gov This method has proven effective for a range of aryl, heteroaryl, and vinyl amides, providing good to excellent yields of the corresponding 4-quinolones. acs.org

The reaction can produce a mixture of hydroxyquinolines, and the ratio of these products is dependent on the reaction conditions and the structure of the starting o-acylaminoacetophenone. wikipedia.orgwikipedia.org

Decarboxylating Cyclization from Isatoic Anhydride (B1165640)

A more recent approach for the synthesis of quinolin-4-ones involves a decarboxylating cyclization reaction starting from isatoic anhydride. mdpi.comnih.gov Isatoic anhydrides are readily accessible from inexpensive anthranilic acids. nih.gov

In a modified Coppola quinoline synthesis, the sodium enolate of a β-ketoester, such as ethyl acetoacetate, reacts with an isatoic anhydride in a one-pot acylation followed by a dehydrative intramolecular cyclization to form the quinoline scaffold. nih.gov This method avoids the use of sodium hydride, which can be hazardous on a larger scale, and instead employs sodium hydroxide (B78521) to generate the enolate. nih.gov The reaction proceeds under mild conditions, making it an environmentally friendly option with water and carbon dioxide as the only byproducts. mdpi.com

Alternative Cyclization Methods and Multi-component Reactions

Beyond the classical named reactions, several alternative cyclization methods and multi-component reactions (MCRs) have been developed for the efficient synthesis of quinolone frameworks. rsc.org MCRs are particularly attractive as they allow for the construction of complex molecules in a single step from multiple starting materials, often with high atom economy. rsc.orgrsc.org

Examples of MCRs used for quinoline synthesis include the Povarov, Gewald, and Ugi reactions. rsc.org Copper-catalyzed MCRs have also been employed, utilizing anilines, aldehydes, and alkynes to produce a variety of substituted quinolines. rsc.org Other transition metals, such as palladium and ruthenium, have also been used to catalyze the synthesis of quinolones and their derivatives. nih.gov For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence has been developed for the one-pot synthesis of 2-phenyl-4-quinolones. mdpi.com

Regioselective Halogenation Strategies for Fluoro and Iodo Substitution

The introduction of halogen atoms at specific positions on the quinolone ring is crucial for tuning the biological activity of these compounds. The synthesis of this compound requires precise control over the regioselectivity of both fluorination and iodination reactions.

The introduction of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics. nih.gov This is often achieved by starting with a pre-fluorinated aniline derivative, such as 4-fluoroaniline, in one of the classical quinolone synthesis methods.

The regioselective iodination of the quinolone ring, particularly at the C-3 position, can be achieved through direct C-H iodination protocols. rsc.orgscispace.comresearchgate.netrsc.orgnih.gov A radical-based method has been developed that allows for the C3-selective iodination of quinolines and quinolones. rsc.orgscispace.comresearchgate.netrsc.orgnih.gov This protocol has been shown to be effective for both electron-rich and electron-poor quinoline derivatives. scispace.comrsc.org For instance, N-benzyl quinolones can be iodinated at the C-3 position in good yield under these conditions. scispace.com

Table 1: Comparison of Quinolone Synthesis Methods

| Reaction Name | Starting Materials | Key Features |

|---|---|---|

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxyquinolines; thermal cyclization; can be modified with microwave irradiation. wikiwand.comwikipedia.orgjasco.ro |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Temperature-dependent regioselectivity (4-quinolones at low temp, 2-quinolones at high temp). quimicaorganica.orgyoutube.comwikipedia.org |

| Camps Reaction | N-(2-Acylaryl)amide | Base-catalyzed intramolecular cyclization; can yield both 2- and 4-hydroxyquinolines. mdpi.comwikipedia.org |

| Decarboxylating Cyclization | Isatoic anhydride, β-ketoester | Mild, environmentally friendly conditions; one-pot procedure. mdpi.comnih.gov |

| Multi-component Reactions | Anilines, aldehydes, alkynes, etc. | High atom economy; convergent synthesis of complex quinolones. rsc.orgrsc.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxyquinoline |

| 2-Hydroxyquinoline |

| 4-Quinolone |

| 2-Quinolone |

| Anilidomethylenemalonic ester |

| N-(2-Acylaryl)amide |

| Isatoic anhydride |

| Anthranilic acid |

| Ethyl acetoacetate |

| 4-Fluoroaniline |

| N-Benzyl quinolone |

| Diethyl ethoxymethylidenemalonate |

| 2-Aminoacetophenone |

| 2-Halophenone |

| 2-Aryl-4-quinolone |

| 2-Vinyl-4-quinolone |

| 2-Phenyl-4-quinolone |

| Nalidixic acid |

| Oxolinic acid |

Introduction of Iodine at C-3 Position of Quinolin-4(1H)-ones

The C-3 position of the quinolin-4(1H)-one ring is a common site for functionalization. The introduction of an iodine atom at this position provides a versatile handle for further chemical modifications, such as cross-coupling reactions.

Direct C-H iodination offers an atom-economical approach to introduce iodine at the C-3 position. A radical-based direct C-H iodination protocol has been developed for the C-3 selective iodination of quinolones. rsc.orgscispace.com This method demonstrates scalability and generality for both electron-rich and electron-poor heteroaromatic iodides. rsc.org

Another effective method involves the use of potassium halide salts and a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA). acs.org This approach allows for the C3–H regioselective halogenation of 4-quinolones under mild, room temperature conditions and is notable for its high regioselectivity and good functional group tolerance. acs.org The reaction can even be performed in water, highlighting its environmentally friendly nature. acs.org

| Reagent System | Key Features | Reference |

| K2S2O8 / NaI / MnSO4 | Radical-based, C-3 selective | scispace.com |

| Potassium Halide / PIFA or PIDA | Mild conditions, high regioselectivity, good functional group tolerance | acs.org |

This table summarizes direct iodination methods for the C-3 position of quinolin-4(1H)-ones.

Electrophilic cyclization of functionally substituted alkynes is a powerful strategy for constructing a variety of heterocyclic compounds, including quinolines. nih.gov These reactions typically proceed through the electrophilic activation of the alkyne's carbon-carbon triple bond, followed by intramolecular nucleophilic attack. nih.gov

In the context of synthesizing 3-iodoquinolines, this methodology can be applied to appropriately substituted diarylalkynes. The process is generally efficient, occurs under mild conditions, and tolerates a wide array of functional groups. nih.gov The resulting iodine-containing products are valuable intermediates that can be further diversified using palladium-catalyzed cross-coupling reactions. nih.gov For instance, N-iodosuccinimide (NIS) can be used to induce the electrophilic cyclization of 2-alkynyl-2-silyloxy carbonyl compounds, leading to the formation of 4-iodo-3-furanones through a tandem cyclization/1,2-migration sequence. nih.gov While not directly forming a quinoline, this demonstrates the principle of using an iodine electrophile to initiate cyclization.

Introduction of Fluorine at C-6 Position of Quinolin-4(1H)-ones

The introduction of a fluorine atom at the C-6 position of the quinolin-4(1H)-one skeleton was a significant breakthrough in the development of quinolone-based drugs, leading to second-generation compounds with an enhanced spectrum of activity. nih.gov Nearly all second, third, and fourth-generation quinoline-4-ones feature a fluorine atom at this position. nih.gov

The synthesis of 6-fluoro-8-quinolinol has been achieved from 2-amino-5-fluorophenol (B134415) via a Skraup synthesis. fordham.edu While this produces a quinolinol, it demonstrates a method for incorporating fluorine into the quinoline core. The synthesis of 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids has also been reported, starting from ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate. nih.gov This highlights a pathway where the 6-fluoro substituent is present in the starting material.

Sequential Halogenation and Functionalization Techniques

The synthesis of polysubstituted quinolones often involves a sequence of halogenation and functionalization steps. For example, a practical synthesis of various quinolone drugs has been developed using a TsCl-mediated domino reaction sequence starting from commercially available chromone-3-carboxaldehydes and amines. rsc.org This approach significantly shortens the synthetic route to compounds like ciprofloxacin (B1669076) and norfloxacin, which contain a fluorine atom at the C-6 position. rsc.org

Furthermore, the synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives has been accomplished, showcasing the introduction of various substituents onto the 6-fluoro-4-quinolone scaffold. researchgate.net

Transition Metal-Catalyzed Syntheses of Halogenated Quinolones

Transition metal catalysis, particularly palladium-catalyzed reactions, has become an indispensable tool in the synthesis and transformation of quinolones. nih.govnih.gov These methods are favored for their mild reaction conditions, broad functional group tolerance, and the ability to construct complex molecules in a single step. nih.govnih.gov

Palladium-catalyzed reactions have been extensively used in the synthesis of quinolin-4(1H)-ones. nih.govnih.gov These reactions often involve cross-coupling reactions to construct the necessary precursors for cyclization into the quinolone ring system. nih.gov For instance, palladium-catalyzed intramolecular N-arylation can be used to form quinolin-4(1H)-one products from enamine intermediates. organic-chemistry.org

A notable application is the palladium-catalyzed CO gas-free carbonylative Sonogashira/cyclization sequence to prepare functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org This highlights the power of palladium catalysis in facilitating complex transformations. Palladium-catalyzed cascade reactions have also been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org While focused on the 2-quinolone isomer, this demonstrates the potential of palladium catalysis in complex quinolone synthesis.

| Catalytic System | Reaction Type | Application | Reference |

| Pd(OAc)2 / PPh3 | Coupling-cyclization | Synthesis of 3-substituted quinolin-2(1H)-ones | nih.gov |

| Palladium Catalyst | Intramolecular N-arylation | Synthesis of quinolin-4(1H)-ones | organic-chemistry.org |

| Palladium Catalyst / Mo(CO)6 | Carbonylative Sonogashira/cyclization | Synthesis of functionalized 4-quinolones | organic-chemistry.org |

This table provides an overview of palladium-catalyzed methods in quinolone synthesis.

Copper-Catalyzed Routes

Copper catalysis has emerged as a powerful tool for the synthesis of 4-quinolones, offering mild and efficient pathways from readily available starting materials. organic-chemistry.orgnih.gov These methods often exhibit high functional-group tolerance and are amenable to gram-scale synthesis. organic-chemistry.org

One prominent strategy involves the copper-catalyzed reaction of anilines and alkynes. organic-chemistry.orgnih.gov For instance, the direct cyclization of primary anilines and alkynes can be achieved using a copper(I) catalyst. organic-chemistry.org Similarly, heating secondary anilines with alkynes in the presence of a copper(I) iodide (CuI) catalyst, along with trifluoromethanesulfonic acid (HOTf) and trifluoromethanesulfonic anhydride (Tf₂O) as additives, has proven effective for constructing the 4-quinolone core. nih.gov

Another significant copper-catalyzed approach is the Camps cyclization. A two-step method developed by Buchwald and coworkers involves an initial copper-catalyzed amidation of 2-halophenones with amides, followed by a base-promoted Camps cyclization to yield 2,3-substituted 4-quinolones. nih.govmdpi.com This reaction tolerates a variety of substituents on the 2-halophenone, including both electron-donating and electron-withdrawing groups. nih.gov

Furthermore, a one-pot synthesis of 3-carbonyl-4-quinolone derivatives has been developed through a copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and mild oxidation. nih.govresearchgate.net This method is characterized by its efficiency and the use of mild reaction conditions. researchgate.net

The table below summarizes key copper-catalyzed reactions for the synthesis of 4-quinolone derivatives.

Table 1: Overview of Copper-Catalyzed Syntheses of 4-Quinolones

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| Anilines and Alkynes | Cu(I) salts | 4-Quinolones | Mild conditions, high functional-group tolerance. organic-chemistry.orgnih.gov |

| 2-Halophenones and Amides | Cu-catalyst, Base | 2,3-Substituted 4-quinolones | Two-step process involving Camps cyclization. nih.govmdpi.com |

| 2-Aminobenzoates and α,β-Unsaturated Ketones | CuCl, Phosphine (B1218219) ligand, Base | 3-Carbonyl-4-quinolones | One-pot synthesis via aza-Michael addition. nih.govresearchgate.net |

| 1-(2-Bromophenyl)-2-en-3-amin-1-ones | Copper catalyst | 1,2-Disubstituted 4-quinolones | Tolerates various functional groups. organic-chemistry.org |

Rhodium Catalysis in Quinoline Synthesis

Rhodium catalysts have proven to be highly effective in the synthesis of quinolines and quinolones through various C-H activation and annulation strategies. acs.orgnih.gov These methods often proceed under mild conditions with broad substrate scope and high efficiency. acs.orgacs.org

One notable approach is the rhodium(III)-catalyzed oxidative annulation of pyridones with alkynes, which yields highly substituted quinolones through a double C-H activation mechanism. acs.orgnih.gov This reaction demonstrates wide functional group tolerance. nih.gov Another rhodium-catalyzed method involves the cyclization of aniline derivatives with alkynyl esters to regioselectively produce quinoline carboxylates. mdpi.com

Rhodium complexes are also employed in the C-H functionalization of the quinoline core itself. For example, the complex RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} can promote the C-H bond activation of quinoline and its substituted derivatives to form rhodium(I)-quinolinyl species, showing a preference for activating the heteroring over the carbocyclic ring. nih.gov

Furthermore, rhodium(II) catalysts facilitate the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.org This reaction proceeds through a cascade involving quinolone-hydroxyquinoline tautomerization and O-H insertion into a rhodium(II)-aza vinyl carbene intermediate. rsc.org

The following table highlights different rhodium-catalyzed methodologies for quinoline and quinolone synthesis.

Table 2: Selected Rhodium-Catalyzed Reactions for Quinoline and Quinolone Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

| Pyridones and Alkynes | [Cp*RhCl₂]₂, AgOAc, Cu(OAc)₂ | Substituted Quinolones | Direct regioselective oxidative annulation via double C-H activation. acs.orgnih.gov |

| Aniline derivatives and Alkynyl esters | Rhodium catalyst, Formic acid, Copper(II) species | Quinoline Carboxylates | Cascade C-H activation and heteroannulation. mdpi.com |

| Quinolines | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Rhodium(I)-quinolinyl derivatives | Selective C-H bond activation of the heteroring. nih.gov |

| 2-Quinolones and N-sulfonyl-1,2,3-triazoles | Rhodium(II) catalyst | 2-Aminoquinolines | Cascade reaction involving a rhodium(II)-aza vinyl carbene. rsc.org |

| Anilines and Allyl alcohols | Rh(II)acetate/TPPTS | Quinolines | Environmentally benign protocol in an aqueous medium. rsc.orgrsc.org |

Metal-Free and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing metal-free and green synthetic methodologies for quinolone synthesis to minimize environmental impact and enhance sustainability. mdpi.comijbpas.com These approaches often utilize safer solvents like water, employ microwave assistance to reduce reaction times, and explore metal-free catalytic systems. mdpi.comnih.gov

Metal-free C-H functionalization offers a direct and atom-economical route to modify the quinolone scaffold. Peroxides, such as tert-butyl hydroperoxide (TBHP), have been employed as effective mediators in these transformations. rsc.org

A notable example is the direct, regioselective, and metal-free synthesis of fused N-heterocyclic iodides. rsc.org This method utilizes TBHP to mediate the C-H functionalization, which involves the dual activation of molecular iodine and the heterocyclic substrate. This process generates electrophilic iodine species (I⁺) and free radicals (tBuO• or tBuOO•) in situ, which drive the iodination reaction. rsc.org While not specific to this compound, this methodology provides a framework for the direct iodination of quinolone-type structures under metal-free conditions.

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.govnih.gov Its application in quinolone synthesis aligns with the principles of green chemistry. researchgate.net

Several synthetic routes to quinolones and related heterocycles have been adapted for microwave assistance. For example, a palladium-catalyzed, CO gas-free carbonylative Sonogashira/cyclization sequence for preparing functionalized 4-quinolones from 2-iodoanilines and alkynes can be significantly accelerated with microwave heating, with cyclized products obtained in as little as 20 minutes. nih.gov

Furthermore, the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a quinolone derivative, has been successfully achieved using microwave irradiation in a Gould-Jacobs reaction, demonstrating the utility of this technology in constructing the core quinolone structure. nih.gov Copper-catalyzed intramolecular N-arylation reactions to form complex heterocyclic systems have also been shown to proceed rapidly and in high yields under microwave irradiation. nih.gov

The table below showcases examples of microwave-assisted synthesis in the context of quinolone and related heterocyclic chemistry.

Table 3: Examples of Microwave-Assisted Synthesis

| Reaction Type | Starting Materials | Key Features |

| Carbonylative Sonogashira/Cyclization | 2-Iodoanilines and Alkynes | Rapid formation of 4-quinolones (20 min). nih.gov |

| Gould-Jacobs Reaction | Anilinomethylenemalonate derivative | Efficient synthesis of a 4-quinolone-3-carboxylate. nih.gov |

| Copper-Catalyzed Intramolecular N-Arylation | N-(2-bromophenyl)-1H-indole-2-carboxamide derivatives | Rapid synthesis of tetracyclic systems with excellent yields (83-97%). nih.gov |

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. mdpi.com

An environmentally benign protocol for the synthesis of quinolines has been developed using a recyclable rhodium(II)acetate/TPPTS catalytic system in an aqueous medium. rsc.orgrsc.org In this method, anilines react with allyl alcohols to furnish quinolines in moderate to good yields. rsc.orgrsc.org

Another green approach involves the reaction of isatoic anhydride with compounds containing a carbonyl function in the presence of a weak base like potassium carbonate (K₂CO₃) and water as the solvent to produce bioactive 4-quinolone derivatives. mdpi.com This decarboxylative cyclization is environmentally friendly, with carbon dioxide and water as the main byproducts. mdpi.com

Reactivity of the C-I Bond at the C-3 Position for Further Functionalization

The carbon-iodine bond at the C-3 position is the more reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. nih.gov This preferential reactivity allows for a wide range of functionalization reactions to be carried out selectively at this position.

Suzuki-Miyaura Cross-Coupling Reactions for Arylation/Vinylation at C-3

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, this reaction enables the introduction of aryl and vinyl groups at the C-3 position. The reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgfrontiersin.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency and stereoselectivity, especially when dealing with complex substrates. beilstein-journals.org For instance, the use of different palladium catalysts can lead to either retention or inversion of configuration in the cross-coupling of vinyl triflates. beilstein-journals.org

While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar iodoquinolone systems in Suzuki-Miyaura reactions is well-documented. For example, 2-aryl-4-chloro-3-iodoquinolines undergo Suzuki cross-coupling with arylboronic acids to form 2,3-diaryl-4-chloroquinolines. nih.gov Similarly, 8-iodoquinolin-4(1H)-one has been successfully coupled with a benzothiadiazole bispinacol boronic ester. researchgate.net These examples highlight the feasibility of arylating the C-3 position of the this compound core.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Iodoquinoline Scaffolds

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl2(PPh3)2/PCy3 | 2,3,4-Triarylquinolines | nih.gov |

| 8-Iodoquinolin-4(1H)-one | Benzothiadiazole bispinacol boronic ester | Not specified | 8,8'-(Benzo[c] nih.govnih.govgelest.comthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

| DNA-conjugated aryl iodide | (Het)aryl boronic acids | Na2PdCl4/sSPhos | DNA-conjugated biaryls | frontiersin.org |

Sonogashira Coupling for Alkynylation at C-3

The Sonogashira coupling reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, provides a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org

The reactivity of the C-I bond at the C-3 position of this compound makes it an excellent substrate for Sonogashira coupling. This allows for the introduction of various alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final target molecule. The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts to avoid potential issues associated with copper. nih.gov The choice between copper-catalyzed and copper-free conditions can depend on the specific substrates and desired outcome.

The selective alkynylation at the more reactive halide is a key feature of the Sonogashira reaction. In dihalogenated substrates, such as 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the iodo-substituted position. libretexts.org This selectivity is directly applicable to this compound, ensuring that alkynylation occurs at C-3 without affecting the C-6 fluorine atom.

Aminocarbonylation and Other Carbonylative Coupling Reactions

Palladium-catalyzed aminocarbonylation of aryl halides offers a direct and efficient method for the synthesis of amides. This reaction involves the introduction of a carbonyl group (from carbon monoxide) and an amine in a single step. For this compound, this would translate to the formation of a carboxamide group at the C-3 position.

Studies on 6-iodoquinoline (B82116) have shown that the reaction conditions, particularly the carbon monoxide pressure and the choice of phosphine ligand, can be tuned to selectively produce either quinoline-6-carboxamides or quinoline-6-glyoxylamides. nih.gov For instance, using a bidentate ligand like XantPhos under atmospheric pressure of CO favors the formation of the simple carboxamide, while higher pressures and a monodentate ligand like triphenylphosphine (B44618) can lead to double carbonylation and the formation of a 2-ketocarboxamide. nih.gov

These findings suggest that the C-3 iodo group of this compound can be similarly functionalized to introduce amide and ketoamide moieties, expanding the range of accessible derivatives.

Table 2: Influence of Reaction Conditions on the Aminocarbonylation of 6-Iodoquinoline

| CO Pressure | Ligand | Major Product | Reference |

| 40 bar | 2 PPh3 | 2-Ketocarboxamides | nih.gov |

| 1 bar | XantPhos | Quinoline-6-carboxamides | nih.gov |

Thioetherification and Selenylation at C-3

While direct examples involving this compound were not found in the provided search results, the reactivity of the C-I bond suggests its suitability for forming carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds. These transformations are typically achieved through transition metal-catalyzed cross-coupling reactions with thiols or selenols (or their corresponding salts). These reactions would allow for the introduction of thioether and selenoether functionalities at the C-3 position, which are important in various biologically active molecules and materials science applications.

Reactivity of the C-F Bond at the C-6 Position and its Influence on Molecular Properties

The carbon-fluorine bond is significantly stronger and less reactive towards typical palladium-catalyzed cross-coupling conditions compared to the carbon-iodine bond. nih.gov This difference in reactivity is a key advantage, as it allows for selective functionalization at the C-3 position without disturbing the C-6 fluoro substituent.

The fluorine atom at the C-6 position, however, is not merely a passive spectator. Its high electronegativity can influence the electronic properties of the entire quinolone ring system. This can affect the reactivity of other positions on the molecule and can also modulate the biological activity and physicochemical properties, such as lipophilicity and metabolic stability, of the resulting derivatives. While the C-F bond is generally robust, under specific and more forcing conditions, it can potentially undergo nucleophilic aromatic substitution or other transformations, although this is less common than reactions at the C-I bond.

Functionalization at Other Positions of the Quinolone Core

Beyond the C-3 and C-6 positions, the quinolone core offers other sites for potential functionalization. The nitrogen atom of the pyridinone ring (N-1) and the oxygen atom of the carbonyl group (O-4) are key locations for introducing further diversity.

Alkylation or arylation at the N-1 position is a common strategy to modify the properties of quinolones. For instance, N-methyl and N-phenyl derivatives of 2,3-diarylquinolin-4-ones have been shown to readily undergo Suzuki cross-coupling reactions. nih.gov In contrast, the corresponding NH-4-oxo precursors often lead to complex product mixtures under similar conditions, highlighting the importance of N-substitution. nih.gov

The carbonyl group at C-4 can also be a site for derivatization, for example, through conversion to a 4-chloroquinoline (B167314) derivative. This transformation opens up possibilities for subsequent nucleophilic substitution reactions at the C-4 position, allowing for the introduction of amines and other nucleophiles to generate 4-aminoquinolines and related structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 3 Iodoquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For fluoroquinolone derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons within a molecule. In the context of 6-fluoro-3-iodoquinolin-4(1H)-one and its derivatives, specific chemical shifts and coupling constants reveal the arrangement of hydrogen atoms on the quinolone ring system. For instance, in a study of 2-phenylquinolin-4(1H)-one, a related compound, the proton NMR spectrum in DMSO-d6 showed a singlet at 11.72 ppm corresponding to the N-H proton. rsc.org The aromatic protons appeared as a series of multiplets and doublets between 7.34 and 8.10 ppm, with their specific splitting patterns providing information about their neighboring protons. rsc.org Similarly, for derivatives of 4-hydroxy-1-methylquinoline-2(1H)-one, the methyl group on the quinoline (B57606) nitrogen gives a characteristic singlet signal around 3.64 ppm. nih.gov The analysis of these spectra allows for the precise mapping of the proton environment in these complex heterocyclic systems.

Table 1: Representative ¹H NMR Spectral Data for Quinolone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-phenylquinolin-4(1H)-one rsc.org | DMSO-d6 | 11.72 (s, 1H) | NH |

| 8.10 (dd, J = 8.1, 1.1 Hz, 1H) | Aromatic H | ||

| 7.83 (dd, J = 6.6, 2.9 Hz, 2H) | Aromatic H | ||

| 7.77 (d, J = 8.3 Hz, 1H) | Aromatic H | ||

| 7.63 – 7.70 (m, 1H) | Aromatic H | ||

| 7.55 – 7.63 (m, 3H) | Aromatic H | ||

| 7.34 (t, J = 7.2 Hz, 1H) | Aromatic H | ||

| 6.34 (s, 1H) | Aromatic H | ||

| 4-hydroxy-1,6-dimethyl-3-nitro-2-oxo-1,2-dihydroquinoline-linked pyridine-3-carbonitrile (B1148548) nih.gov | DMSO-d6 | 3.64 (s, 3H) | N-CH₃ |

| 2.25 (s, 3H) | pyrazole-CH₃ | ||

| 11.28 (s, 1H) | pyrazole-NH | ||

| 12.33 (s, 1H) | OH | ||

| 12.61 (s, 1H) | OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. thieme-connect.de For quinolone derivatives, the carbonyl carbon (C-4) of the quinolin-4(1H)-one core typically resonates at a low field, around 177 ppm. rsc.org The carbon atoms attached to the fluorine and iodine in this compound would exhibit characteristic chemical shifts influenced by the electronegativity and size of these halogens. For example, in 2-phenylquinolin-4(1H)-one, the carbon signals were observed between 107.32 and 176.92 ppm. rsc.org The specific chemical shifts provide a fingerprint of the carbon skeleton, allowing for the unambiguous assignment of each carbon atom within the molecule. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for Quinolone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-phenylquinolin-4(1H)-one rsc.org | DMSO-d6 | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |

| 2-(o-tolyl)quinolin-4(1H)-one rsc.org | DMSO-d6 | 176.69, 150.66, 140.21, 135.61, 134.99, 131.75, 130.48, 129.63, 129.03, 126.02, 124.78, 123.19, 118.39, 109.28, 19.39 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent Analysis (Implied)

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide range of chemical shifts, which makes it an excellent probe for studying the local electronic environment of the fluorine atom. huji.ac.il In this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) would provide further structural information by revealing the proximity of protons to the fluorine substituent. This technique is particularly valuable for confirming the position of the fluorine atom on the quinolone ring and for studying its interactions with other parts of the molecule. nih.govrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This accuracy allows for the determination of the elemental composition of a compound. For this compound, HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. For instance, the calculated mass for the protonated molecule of 2-phenylquinolin-4(1H)-one ([M+H]⁺) is 222.0914, and the experimentally found mass was 222.0917, confirming the molecular formula C₁₅H₁₂NO. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for Representative Quinolone Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-phenylquinolin-4(1H)-one rsc.org | C₁₅H₁₂NO | 222.0914 | 222.0917 |

| 2-(o-tolyl)quinolin-4(1H)-one rsc.org | C₁₆H₁₄NO | 236.1070 | 236.1072 |

| 2-(p-tolyl)quinolin-4(1H)-one rsc.org | C₁₆H₁₄NO | 236.1070 | 236.1074 |

| 2-(4-methoxyphenyl)quinolin-4(1H)-one rsc.org | C₁₆H₁₄NO₂ | 252.1019 | 252.1023 |

| 2-(4-fluorophenyl)quinolin-4(1H)-one rsc.org | C₁₅H₁₁FNO | 240.0819 | 240.0823 |

| 2-(4-chlorophenyl)quinolin-4(1H)-one rsc.org | C₁₅H₁₁ClNO | 256.0524 | 256.0521 |

| 2-(4-bromophenyl)quinolin-4(1H)-one rsc.org | C₁₅H₁₁BrNO | 300.0019 | 300.0020 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. For this compound, the IR spectrum would show characteristic absorption bands for the N-H group (typically a broad band around 3200-3400 cm⁻¹), the carbonyl group (C=O) of the quinolone ring (a strong, sharp band around 1650 cm⁻¹), and C-F and C-I bonds at lower frequencies. nih.gov In a study of related quinolinone derivatives, the carbonyl absorption was observed at 1651 cm⁻¹. nih.gov This technique provides a quick and effective way to confirm the presence of key functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of the parent compound, quinolin-4(1H)-one, and its substituted derivatives provides a robust framework for understanding its solid-state conformation.

The crystal structure of the unsubstituted quinolin-4(1H)-one (tautomer of 4-hydroxyquinoline) has been determined, revealing key structural parameters. nih.gov For instance, the crystal structure of 4-hydroxyquinoline (B1666331) (CCDC Number: 643895) provides a foundational understanding of the quinolone core's geometry. nih.gov

In the solid state, quinolin-4(1H)-ones typically exhibit a planar bicyclic system. The presence of the N-H and C=O groups facilitates the formation of strong intermolecular hydrogen bonds. These interactions are critical in defining the crystal packing, often leading to the formation of dimeric pairs or extended chains. In these structures, the N-H of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule.

The introduction of substituents, such as the fluorine at the C6 position and iodine at the C3 position, is expected to modulate the crystal packing through steric and electronic effects. The fluorine atom, with its high electronegativity, can participate in weaker C-H···F hydrogen bonds, further influencing the supramolecular architecture. The bulky iodine atom at the C3 position will significantly impact the local geometry and steric interactions, likely affecting the planarity of the pyridinone ring and influencing how the molecules arrange themselves in the crystal lattice.

Table 1: Comparative Crystallographic Data of Related Quinolone Structures

| Parameter | 4-Hydroxyquinoline (Parent Compound) nih.gov | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid nih.gov |

| CCDC Number | 643895 | 238763 |

| Chemical Formula | C₉H₇NO | C₁₃H₉ClFNO₃ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/c |

Note: Data for this compound is not available and is presented here for comparative context.

Vibrational Spectroscopy Applications (e.g., Raman)

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a powerful non-destructive technique used to probe the molecular vibrations of a compound. researchgate.net Each vibrational mode corresponds to a specific motion of atoms within the molecule, such as stretching, bending, or twisting of chemical bonds. libretexts.org The resulting spectrum serves as a unique molecular "fingerprint." mdpi.com

For this compound, Raman spectroscopy is particularly valuable for characterizing its structure, as functional groups and the quinolone ring system give rise to distinct and identifiable signals. researchgate.net While a dedicated experimental Raman spectrum for this specific compound is not detailed in the literature, the vibrational modes can be predicted based on studies of similar quinoline and quinolone derivatives. researchgate.netresearchgate.net

The analysis of Raman spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the unambiguous assignment of spectral bands. researchgate.net

Key vibrational modes expected for this compound include:

Carbonyl (C=O) Stretching: A strong Raman and IR band is expected in the region of 1650-1700 cm⁻¹. This frequency is sensitive to hydrogen bonding; in the solid state, intermolecular N-H···O=C hydrogen bonds would typically shift this peak to a lower wavenumber compared to the gas phase or in a non-polar solvent.

Aromatic C=C and C=N Stretching: The quinoline ring system will display a series of characteristic bands between 1300 cm⁻¹ and 1650 cm⁻¹. These modes are related to the stretching vibrations of the C=C bonds in both the benzene (B151609) and pyridinone rings, as well as the C=N bond. researchgate.net

N-H Vibrations: The N-H stretching vibration is expected to appear as a broad band in the high-frequency region of the spectrum, typically around 3000-3400 cm⁻¹. The corresponding N-H bending mode (δ(N-H)) would be found at lower frequencies.

C-F and C-I Stretching: The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. The C-I stretching vibration is expected at a much lower frequency, generally below 600 cm⁻¹, due to the heavier mass of the iodine atom.

Ring Vibrations: The entire quinolone ring system will have various in-plane and out-of-plane bending and breathing modes, which contribute to the complex fingerprint region of the Raman spectrum below 1000 cm⁻¹.

The substitution pattern, with fluorine at C6 and iodine at C3, will cause shifts in the vibrational frequencies of the quinolone core compared to the unsubstituted parent molecule. researchgate.net These shifts provide valuable structural information and confirm the positions of the substituents on the aromatic ring.

Table 2: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3000 - 3400 | Broad peak, position sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple sharp peaks expected. |

| C=O Stretch | 1650 - 1700 | Strong intensity. Position is a key indicator of intermolecular interactions. |

| Aromatic Ring (C=C/C=N) Stretches | 1300 - 1650 | A series of characteristic bands that define the quinolone core. The substitution pattern influences the exact positions and intensities. researchgate.net |

| C-F Stretch | 1000 - 1300 | Expected to be a strong and distinct band. |

| C-I Stretch | < 600 | Low-frequency mode due to the high mass of iodine. |

| Ring Breathing/Deformation Modes | < 1000 | Complex series of bands in the fingerprint region, sensitive to the overall molecular structure and substitution. |

Note: These are predicted ranges based on data from related compounds. Experimental values may vary.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 3 Iodoquinolin 4 1h One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures, providing a theoretical framework to complement experimental findings.

Theoretical and experimental studies have consistently shown that for the parent quinolin-4(1H)-one, the keto form is predominantly favored in both solid and solution states. mdpi.com X-ray crystal structures reveal bond lengths characteristic of a C=O double bond, and NMR spectroscopy in solvents like DMSO confirms the presence of the 4-oxo-form. mdpi.com Despite this, computational studies of gas-phase quinolones suggest a tangible enol character, indicating that a tautomeric equilibrium does exist. mdpi.com

DFT calculations have been employed to investigate this phenomenon in various quinolone derivatives. For instance, studies on 4-Methyl-2-hydroxyquinoline using DFT methods (including B3LYP, ωB97XD, and mPW1PW91) concluded that the keto tautomer is the more stable form. nih.gov The equilibrium can be influenced by substitution patterns. DFT calculations combined with spectroscopic analysis on 2,3-disubstituted 4-quinolones revealed that substituents capable of forming internal hydrogen bonds can shift the equilibrium. nih.gov Specifically, a hydrogen bond acceptor at the C-3 position tends to favor the enol form, whereas acceptors at the C-2 or C-8 positions favor the keto form. nih.gov For 6-Fluoro-3-iodoquinolin-4(1H)-one, the IUPAC name itself implies the prevalence of the keto tautomer, a convention supported by extensive computational and experimental data on the parent ring system. Current time information in Edmonton, CA.

Table 1: Tautomeric Forms of the Quinolin-4-one Core

| Tautomer | Structure Name | Key Features | Predominance |

| Keto Form | Quinolin-4(1H)-one | Contains a carbonyl group (C=O) and an N-H bond. Acts as a hydrogen bond donor (N-H) and acceptor (C=O). | Generally favored in solid and solution states. mdpi.com |

| Enol Form | Quinolin-4-ol | Contains a hydroxyl group (O-H) and an aromatic nitrogen-containing ring. Acts as a hydrogen bond donor (O-H). | Less stable in most conditions but can be favored by specific substitution patterns. nih.gov |

The introduction of substituents onto the quinolone ring system significantly modulates its electronic properties, which in turn affects reactivity and biological activity. The this compound molecule features two halogen substituents, fluorine at position C6 and iodine at position C3, which have distinct electronic effects.

Fluorine at C6: Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. Its presence at the C6 position is a common feature in many potent fluoroquinolone antibiotics. Structure-activity relationship (SAR) studies have indicated that a fluorine atom at this position is often optimal for antineoplastic activity in quinolin-4-one derivatives. rsc.org

Iodine at C3: Iodine is less electronegative than fluorine but is highly polarizable. It also acts as an electron-withdrawing group. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be crucial for binding to biological targets. The substituent at the C3 position should ideally be coplanar with the quinoline (B57606) ring to maintain optimal activity. rsc.org

Computational studies on related quinolone-based hydrazones have shown that the presence of halogens or other electron-withdrawing groups enhances the ability of these compounds to form stable interactions with enzyme binding sites, thereby improving their inhibitory potency. rsc.org DFT calculations can quantify these effects by mapping the electrostatic potential and calculating molecular orbital energies (HOMO/LUMO), revealing how the fluoro and iodo substituents alter the electron distribution and reactivity of the quinolone core.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

While numerous synthetic routes for quinolin-4-ones have been established, such as the Camps cyclization and palladium-catalyzed carbonylations, detailed quantum chemical investigations into their reaction mechanisms are less common in publicly accessible literature. mdpi.com Such studies would typically use DFT to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a deep, molecular-level understanding of the synthetic pathway. For instance, DFT has been used to study the mechanism of palladium-catalyzed intramolecular cyclization for forming C-N bonds in related heterocyclic systems. Elucidating these mechanisms for the synthesis of this compound could lead to the optimization of reaction conditions, improving yields and reducing byproducts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Cytotoxicity Relationship (QSCR) Analyses Focusing on Structural Descriptors

QSAR and QSCR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent and safer drug candidates.

A QSCR analysis has been successfully performed on a series of 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, which are structurally very similar to the target compound. The study utilized computer-assisted multiple regression analysis to build a predictive model for cytotoxicity against the Chinese Hamster Ovary (CHO) cell line. The resulting QSCR model was statistically significant, with a predictive value of 92.27%, demonstrating the utility of this approach for this class of compounds. Similarly, 3D-QSAR studies on a large library of 6-fluoroquinolones have been used to rationalize their anti-HIV activity, identifying key structural features responsible for their therapeutic effects.

The power of QSAR/QSCR models lies in their ability to identify specific molecular descriptors that correlate with biological activity. These descriptors can be physicochemical properties (like lipophilicity), electronic parameters, or steric/topological indices.

The QSCR model for 6-Fluoro-3-(substituted)quinolin-4(1H)-ones revealed several key correlations:

Hydrogen Count: A direct proportionality was found between the number of hydrogen atoms and cytotoxicity.

Atomic Composition: The model suggested that the exclusion of sulfur and nitrogen atoms in certain positions could lead to more potent analogues.

Steric Factors: The study indicated that less crowding of cyclopropyl (B3062369) rings was beneficial for activity.

Based on these findings, a novel de novo molecule was designed with a predicted IC50 value of 0.45 µM, highlighting the practical applicability of the model in drug design. These findings underscore the importance of specific structural features in mediating the cytotoxic effects of this class of fluoroquinolones.

Table 2: Key Findings from QSCR Analysis of 6-Fluoroquinolin-4(1H)-one Analogues

| Structural Parameter | Correlation with Cytotoxicity | Implication for Drug Design | Source |

| Model Predictive Value | 92.27% | The developed model is highly reliable for predicting cytotoxicity. | |

| Hydrogen Atom Count | Direct Proportionality | Increasing the hydrogen count may enhance cytotoxic effects. | |

| Sulphur/Nitrogen Atoms | Inverse Relationship | Future analogues should consider excluding S and N atoms in specific regions. | |

| Cyclopropyl Ring Crowding | Inverse Relationship | Less sterically hindered cyclopropyl groups are preferred. |

Beyond QSAR/QSCR, in silico methods like molecular docking are used to predict how a ligand binds to the active site of a biological target, such as an enzyme or receptor. This provides a three-dimensional model of the interaction at an atomic level.

For quinolone derivatives, common targets include bacterial DNA gyrase and topoisomerase II, which are crucial for DNA replication. rsc.org Molecular docking studies on fluoroquinolines have been performed using tools like AutoDock Vina to investigate their interactions with these enzymes.

For this compound, a docking simulation would likely predict key interactions involving its functional groups:

Hydrogen Bonding: The N-H group at position 1 and the carbonyl (C=O) group at position 4 are critical for forming hydrogen bonds with amino acid residues in the target's active site.

Halogen Bonding: The iodine atom at C3 could form significant halogen bonds with electron-rich residues.

Hydrophobic and Pi-Stacking Interactions: The aromatic quinolone ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and histidine, as seen in docking studies of related quinazoline (B50416) inhibitors.

These in silico predictions help to build a comprehensive hypothesis of the molecule's mechanism of action and provide a rational basis for designing derivatives with improved binding affinity and selectivity.

Applications in Advanced Organic Synthesis and Materials Science

6-Fluoro-3-iodoquinolin-4(1H)-one as a Versatile Intermediate in Complex Molecule Synthesis

The carbon-iodine (C-I) bond in this compound is a pivotal feature that designates it as a superior intermediate for the synthesis of complex molecules. This bond is readily activated by transition metal catalysts, particularly palladium complexes, enabling a variety of cross-coupling reactions. nih.gov These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the quinolone core.

Key reactions that leverage the 3-iodo group include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as precursors for further transformations. rsc.org

Heck Coupling: Reaction with alkenes to form 3-alkenylquinolones.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Carbonylative Couplings: The insertion of carbon monoxide (CO) during a coupling reaction (like a carbonylative Sonogashira coupling) can be used to generate more complex structures, such as ketones. rsc.org

This reactivity allows chemists to use this compound as a foundational building block. By sequentially applying different cross-coupling strategies, complex substituents and functionalities can be appended to the quinolone scaffold, paving the way for the synthesis of elaborate molecules with potential applications in medicinal chemistry and materials science. The optimization of these coupling reactions, often involving specific palladium catalysts and ligands, is a critical area of research to ensure high yields and functional group tolerance. nih.gov

Scaffold for Diversity-Oriented Synthesis of Quinolone Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of a wide range of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The this compound scaffold is exceptionally well-suited for DOS due to the reliable and versatile reactivity of its 3-iodo position.

By employing the scaffold in parallel synthesis formats, a multitude of coupling partners can be reacted under standardized cross-coupling conditions to rapidly generate large libraries of 3-substituted quinolone analogues. nih.gov Each member of the library retains the core 6-fluoroquinolone motif but features a unique substituent at the C-3 position, leading to significant "appendage diversity." nih.gov This approach allows for a systematic exploration of the structure-activity relationship (SAR) by correlating the changes in the C-3 substituent with the biological or material properties of the resulting compounds. For instance, a library of iodo-quinoline derivatives was synthesized and tested for antimicrobial activity, demonstrating that such scaffolds are valuable for developing new therapeutic agents. nih.gov

The table below illustrates the principle of generating a diverse library from the common scaffold.

| Reaction Type | Coupling Partner | Resulting C-3 Substituent | Potential Library Diversity |

| Suzuki Coupling | Arylboronic Acids (e.g., Phenylboronic acid, Pyridylboronic acid) | Aryl Groups | Varied electronic and steric properties |

| Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene, Trimethylsilylacetylene) | Alkynyl Groups | Linear, rigid linkers for further functionalization |

| Heck Coupling | Alkenes (e.g., Styrene, Acrylates) | Alkenyl Groups | Introduction of conjugated systems |

| Buchwald-Hartwig Amination | Amines (e.g., Piperidine, Aniline) | Amino Groups | Varied basicity and hydrogen-bonding capability |

This systematic generation of compound libraries is crucial for identifying novel lead compounds in drug discovery and for fine-tuning the properties of functional materials. nih.govnih.gov

Development of Novel Heterocyclic Scaffolds Utilizing the Quinolone Moiety

Beyond simply adding substituents, the reactivity of the 3-iodo group can be harnessed to construct entirely new heterocyclic rings fused to the quinolone core. This is achieved through tandem reactions, where a cross-coupling reaction is followed by an intramolecular cyclization, transforming the initial quinolone into a more complex, polycyclic system. nih.govnih.gov

A prime example is the use of a Sonogashira coupling to introduce an alkyne substituent, which can then undergo an intramolecular cyclization to form a new ring. rsc.org For instance, coupling with a terminal alkyne that also contains a nucleophilic group (like a hydroxyl or amino group) can lead to the formation of fused furan (B31954) or pyrrole (B145914) rings upon cyclization. Similarly, other coupling reactions can introduce side chains that are designed to participate in intramolecular ring-closing reactions, such as cyclialkylations or cycloadditions. nih.gov

These strategies allow for the generation of significant "skeletal diversity," where the fundamental ring system of the molecule is altered. nih.gov This is a more profound modification than simple appendage diversity and can lead to compounds with unique three-dimensional shapes and novel biological activities. nih.gov

The following table outlines conceptual tandem reactions for building new heterocyclic scaffolds.

| Initial Reaction (at C-3) | Coupling Partner | Subsequent Reaction | Resulting Fused Scaffold (Example) |

| Sonogashira Coupling | 2-Ethynyl-aniline | Intramolecular Cyclization | Fused Pyrido[3,2-c]quinoline system |

| Suzuki Coupling | 2-Bromophenylboronic acid | Intramolecular C-H Activation/Coupling | Fused Phenanthridine-like system |

| Heck Coupling | Acryloyl chloride | Intramolecular Friedel-Crafts Acylation | Fused Acridone system |

The development of such one-pot or sequential reaction cascades is a sophisticated area of organic synthesis that dramatically increases molecular complexity from a relatively simple starting material like this compound. researchgate.net

Ligand Design in Coordination Chemistry (General principles for iodoquinolines)

While the primary use of the 3-iodo group is in covalent bond formation, iodo-substituted heterocycles like iodoquinolines also exhibit interesting properties as ligands in coordination chemistry. Generally, the quinoline (B57606) nitrogen atom, with its lone pair of electrons, acts as a classic Lewis base, readily coordinating to a variety of metal ions.

More uniquely, the iodine atom in an iodoquinoline can also participate in coordination. Due to a phenomenon known as a "sigma-hole," the iodine atom possesses a region of positive electrostatic potential along the extension of the C-I bond. This allows it to act as a halogen bond donor (a Lewis acidic interaction) and coordinate to soft metal centers.

When both the quinoline nitrogen and the iodine atom bind to the same metal center, the iodoquinoline functions as a bidentate ligand. Research on the coordination complexes of 8-iodoquinoline (B173137) has shown that it can form bidentate κN, κI complexes with various soft metal ions. This chelation can lead to the formation of stable, well-defined coordination compounds.

The general principles guiding the use of iodoquinolines as ligands are summarized below.

| Feature | Principle | Implication for Coordination |

| Quinoline Nitrogen | Acts as a standard Lewis base (N-donor). | Forms a coordinate bond with a wide range of metal ions. |

| Iodine Atom | Can act as a halogen bond donor (I-donor) via its sigma-hole. | Coordinates preferentially to soft metal ions. |

| Chelation | Simultaneous coordination of both N and I atoms (bidentate κN, κI binding). | Forms stable chelate rings, influencing the geometry and properties of the metal complex. |

| Metal Preference | The soft iodine atom prefers to coordinate with soft metal ions. | Effective for complexing with metals like Ag(I), Cu(I), Pd(II), and Hg(II). |

These principles suggest that this compound could be explored as a specialized ligand. The electronic modulation by the 6-fluoro group and the specific geometry of the 3-iodo-4-quinolone system would likely influence its coordination behavior, potentially leading to novel metal complexes with interesting catalytic or material properties.

General Principles of Structure Activity Relationships Sar in Substituted Quinolone Derivatives

Influence of Halogen Substituents (Fluorine, Iodine) on Molecular Recognition and Interaction

Halogen atoms, particularly fluorine and iodine in the case of 6-Fluoro-3-iodoquinolin-4(1H)-one, play a pivotal role in modulating the compound's physicochemical properties and its interaction with biological targets.

The iodine atom at the C3 position represents a less common but significant modification. While the carboxylic acid group typically found at the C3 position is essential for binding to DNA gyrase, modifications at this site are a key area of research to create hybrid molecules with novel activities. nih.govnih.gov The introduction of a large, lipophilic halogen like iodine in place of the traditional carboxyl group fundamentally alters the molecule's interaction with its targets. Studies on similar halo-substituted quinolones suggest that such modifications can be critical. For instance, the introduction of a bromine atom at the C4 position in a related isoquinolone was found to enhance cell permeability and increase intracellular inhibitory activity. nih.gov It is plausible that an iodine atom at C3 could confer similar benefits in terms of membrane transport or create unique interactions within a target's binding pocket due to its size and polarizability, potentially leading to novel biological activities beyond traditional antibacterial action.

Role of the Quinolone-4(1H)-one Core in Biological Systems (General Mechanisms)

The quinolone-4(1H)-one scaffold is the fundamental pharmacophore responsible for the biological activity of this class of compounds. Its primary and most well-understood mechanism of action, particularly in fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

These enzymes are crucial for bacterial DNA replication, transcription, and repair. They manage the topological state of the DNA, such as supercoiling and decatenation (unlinking) of daughter chromosomes. acs.org Quinolones bind to the complex formed between the topoisomerase and DNA, stabilizing it. This action traps the enzyme in the process of cleaving the DNA, preventing the subsequent re-ligation step and leading to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. docsdrive.com The interaction is often mediated through a magnesium ion bridge involving the keto group at C4 and the carboxyl group at C3 in traditional fluoroquinolones. acs.org The core scaffold itself is pivotal for this inhibitory potential against a range of enzymes.

Positional Effects of Substituents on Structural Features and Their Implications for Activity

The specific position of each substituent on the quinolone core has a defined role in determining the molecule's activity, spectrum, and potential for resistance development. Structure-activity relationship studies have elucidated the contributions of modifications at several key positions. nih.govnih.gov

| Position | Common Substituents | Influence on Activity |

| N1 | Cyclopropyl (B3062369), Ethyl, Phenyl | The N1 substituent is crucial for activity. A cyclopropyl group is often found to be highly advantageous for antibacterial potency compared to other alkyl or aryl groups. nih.gov |

| C5 | Amino (-NH2), Hydroxyl (-OH), Methyl (-CH3) | Small substituents at this position can enhance activity against Gram-positive bacteria by altering the molecule's steric configuration. Current time information in Bangalore, IN.nih.gov |

| C6 | Fluorine (-F) | A fluorine atom is a key modification that defines the fluoroquinolone class, significantly increasing potency and cell penetration. Current time information in Bangalore, IN.acs.org |

| C7 | Piperazine, Pyrrolidine rings | This position directly interacts with DNA gyrase and topoisomerase IV. nih.gov Piperazinyl groups generally enhance potency against Gram-negative bacteria, while aminopyrrolidinyl groups improve Gram-positive activity. Current time information in Bangalore, IN.nih.gov |

| C8 | Halogens (F, Cl), Methoxy (B1213986) (-OCH3) | Substituents at C8 affect target affinity, likely by altering the drug's access to binding sites. Halogens or a methoxy group can increase activity against Gram-positive cocci and anaerobes. nih.gov |

This table summarizes general findings from SAR studies on various quinolone derivatives.

Mechanistic Insights from Structural Modification Studies (e.g., P-gp interaction)

Structural modifications not only alter a compound's direct interaction with its intended target but also affect its pharmacokinetics, including its susceptibility to efflux pumps like P-glycoprotein (P-gp). P-gp is a transmembrane protein that actively transports a wide range of substances out of cells, playing a significant role in drug absorption and distribution, including at the blood-brain barrier.

Several fluoroquinolones have been identified as substrates or inhibitors of P-gp. For example, sparfloxacin (B39565) has been shown to be a substrate, and its transport across the blood-brain barrier is limited by P-gp activity. Ciprofloxacin (B1669076) is also subject to efflux by P-gp in certain cells. Conversely, some quinolones can act as inhibitors of P-gp.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Conrad-Limpach or Povarov reactions. nih.govnih.gov However, modern synthetic chemistry is increasingly focused on developing more efficient, atom-economical, and environmentally benign processes. Future research should prioritize the development of novel and sustainable synthetic routes to 6-Fluoro-3-iodoquinolin-4(1H)-one.

Key areas for exploration include:

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, representing a more sustainable approach to synthesis. mdpi.com Future studies could develop methods for the direct C-H iodination and fluorination of a quinolinone precursor, minimizing the need for pre-functionalized starting materials and reducing waste.

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel ("one-pot") significantly improves efficiency and reduces the environmental impact. A potential "one-pot" synthesis for this compound could streamline its production. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry could represent a significant manufacturing advancement.